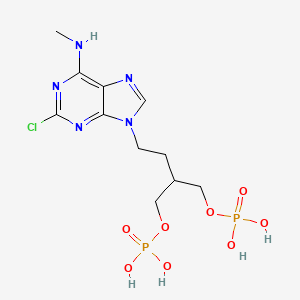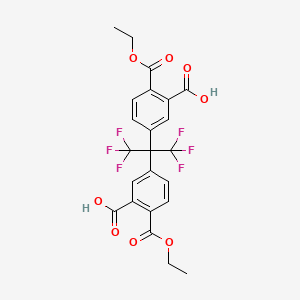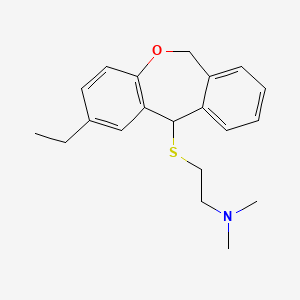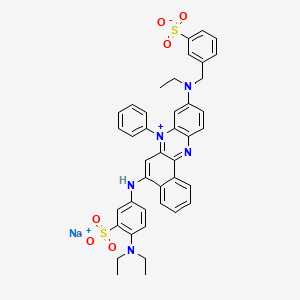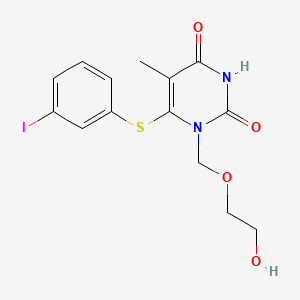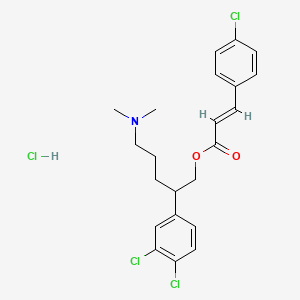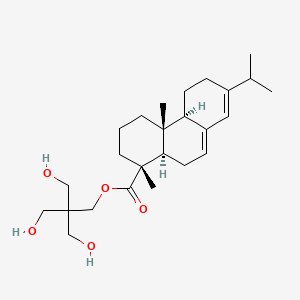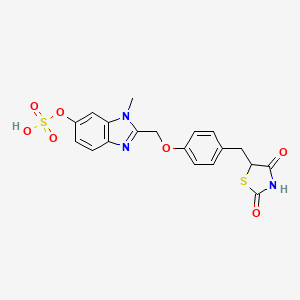
Rivoglitazone metabolite M11
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rivoglitazone metabolite M11 is a significant compound derived from the metabolism of rivoglitazone, a novel thiazolidinedione peroxisome proliferator-activated receptor gamma agonist. Rivoglitazone is primarily investigated for its potential use in treating type 2 diabetes. The metabolite M11, specifically identified as O-demethyl-O-sulfate, is the major in vivo metabolite in rats and monkeys .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of rivoglitazone metabolite M11 involves the metabolic pathways of rivoglitazone. The primary synthetic route includes the O-demethylation of rivoglitazone followed by sulfation. This process is typically carried out in liver microsomes and freshly isolated hepatocytes of rats, monkeys, and humans .
Industrial Production Methods
The compound is usually produced through in vitro metabolism studies using liver microsomes and hepatocytes .
Chemical Reactions Analysis
Types of Reactions
Rivoglitazone metabolite M11 undergoes several types of chemical reactions, including:
Oxidation: The primary metabolic pathway involves the O-demethylation of rivoglitazone.
Sulfation: Following O-demethylation, the compound undergoes sulfation to form O-demethyl-O-sulfate
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Liver Microsomes: Used to mimic the in vivo metabolic environment.
Freshly Isolated Hepatocytes: Provide a more accurate representation of the metabolic processes.
Cytochrome P450 Enzymes: Play a crucial role in the oxidation reactions.
UDP-glucuronosyltransferase Enzymes: Involved in the sulfation process
Major Products Formed
The major product formed from these reactions is O-demethyl-O-sulfate, which is the primary metabolite of rivoglitazone in rats and monkeys .
Scientific Research Applications
Rivoglitazone metabolite M11 has several scientific research applications, including:
Pharmacokinetics and Metabolism Studies: Used to understand the metabolic pathways and pharmacokinetics of rivoglitazone in different species
Drug Development: Helps in the development of new thiazolidinedione derivatives with improved efficacy and safety profiles
Toxicology Studies: Used to assess the safety and potential side effects of rivoglitazone and its metabolites
Mechanism of Action
Rivoglitazone metabolite M11 exerts its effects through the activation of peroxisome proliferator-activated receptor gamma. This receptor plays a crucial role in regulating glucose and lipid metabolism. The activation of this receptor by rivoglitazone and its metabolites leads to improved insulin sensitivity and glucose uptake in cells .
Comparison with Similar Compounds
Rivoglitazone metabolite M11 can be compared with other thiazolidinedione metabolites, such as:
Pioglitazone Metabolites: Similar to rivoglitazone, pioglitazone undergoes O-demethylation and sulfation to form its primary metabolites.
Rosiglitazone Metabolites: Rosiglitazone also undergoes similar metabolic pathways, including oxidation and sulfation
This compound is unique due to its specific structure and the particular metabolic pathways it undergoes, which may result in different pharmacokinetic and pharmacodynamic properties compared to other thiazolidinedione metabolites .
Properties
CAS No. |
332944-29-3 |
|---|---|
Molecular Formula |
C19H17N3O7S2 |
Molecular Weight |
463.5 g/mol |
IUPAC Name |
[2-[[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]methyl]-3-methylbenzimidazol-5-yl] hydrogen sulfate |
InChI |
InChI=1S/C19H17N3O7S2/c1-22-15-9-13(29-31(25,26)27)6-7-14(15)20-17(22)10-28-12-4-2-11(3-5-12)8-16-18(23)21-19(24)30-16/h2-7,9,16H,8,10H2,1H3,(H,21,23,24)(H,25,26,27) |
InChI Key |
INUMSVMFZRMZEH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2)OS(=O)(=O)O)N=C1COC3=CC=C(C=C3)CC4C(=O)NC(=O)S4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


